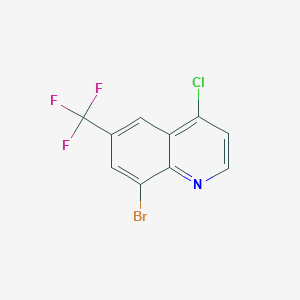

8-Bromo-4-chloro-6-(trifluoromethyl)quinoline

Description

8-Bromo-4-chloro-6-(trifluoromethyl)quinoline (C₁₀H₄BrClF₃N) is a halogen- and trifluoromethyl-substituted quinoline derivative. Key properties include:

- Molecular weight: 310.5 g/mol .

- Purity: ≥95% (laboratory-grade) .

- Applications: Primarily used as a synthetic intermediate in medicinal chemistry, particularly for developing kinase inhibitors and antimalarial agents .

The trifluoromethyl (-CF₃) group at position 6 enhances metabolic stability and lipophilicity, while bromo and chloro substituents at positions 8 and 4, respectively, influence electronic properties and reactivity .

Properties

IUPAC Name |

8-bromo-4-chloro-6-(trifluoromethyl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4BrClF3N/c11-7-4-5(10(13,14)15)3-6-8(12)1-2-16-9(6)7/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKQUMASXXSSFJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C2C(=CC(=CC2=C1Cl)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4BrClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601253171 | |

| Record name | 8-Bromo-4-chloro-6-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601253171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1065093-23-3 | |

| Record name | 8-Bromo-4-chloro-6-(trifluoromethyl)quinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1065093-23-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Bromo-4-chloro-6-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601253171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand the interaction of halogenated compounds with biological systems. Medicine: Industry: It is used in the manufacture of materials with specific properties, such as enhanced thermal stability and chemical resistance.

Mechanism of Action

The mechanism by which 8-Bromo-4-chloro-6-(trifluoromethyl)quinoline exerts its effects depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system and the nature of the interaction.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Quinoline derivatives with halogen or fluorinated substituents are widely explored for drug discovery. Below is a comparative analysis of key analogues:

Key Research Findings

Substituent Position and Bioactivity: Antiplasmodial Activity: Compounds with substituents at positions 6 or 7 (e.g., 6-CF₃ or 7-Cl) retain antiplasmodial activity comparable to chloroquine, while 2-, 5-, or 8-substituted derivatives show reduced efficacy . Kinase Inhibition: The 6-CF₃ group in this compound enhances binding affinity to ATP-binding pockets in kinases due to hydrophobic interactions .

Synthetic Accessibility: One-step synthesis routes (e.g., Hünig’s base-mediated coupling) are effective for 4-anilinoquinolines, yielding >80% purity . Fluorinated analogues (e.g., 8-F) require multi-step protocols involving acrolein cyclization or ZnCl₂-mediated reactions, reducing scalability .

Physicochemical Properties :

Biological Activity

8-Bromo-4-chloro-6-(trifluoromethyl)quinoline is a compound belonging to the quinoline class, which has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

- IUPAC Name : this compound

- Molecular Formula : C₁₀H₄BrClF₃N

- CAS Number : 1065093-23-3

- Physical State : Solid at ambient temperature

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing its potential as an antimicrobial and anticancer agent. The presence of bromine and chlorine substituents enhances its reactivity and biological efficacy.

Antimicrobial Activity

Recent studies have demonstrated that quinoline derivatives possess significant antimicrobial properties. For instance, a study involving structure-activity relationship (SAR) analysis indicated that halogenated quinolines, including this compound, showed enhanced activity against Mycobacterium tuberculosis compared to their non-halogenated counterparts .

Table 1: Antimicrobial Activity of Quinoline Derivatives

| Compound | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| This compound | 2.5 | M. tuberculosis H37Rv |

| Isoniazid | 0.25 | M. tuberculosis H37Rv |

| Ofloxacin | 1.0 | M. tuberculosis H37Rv |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Quinoline derivatives are known to interact with DNA and inhibit topoisomerases, leading to apoptosis in cancer cells. In vitro studies have shown that this compound induces cell cycle arrest and apoptosis in various cancer cell lines .

Case Study: Anti-cancer Efficacy

A study reported that treatment with this compound led to a significant decrease in cell viability in human breast cancer cells (MCF-7), with an IC50 value of approximately 15 µM. The mechanism was attributed to the induction of oxidative stress and disruption of mitochondrial function.

The biological activity of this compound can be attributed to several mechanisms:

- DNA Intercalation : The planar structure of the quinoline allows it to intercalate into DNA, disrupting replication.

- Enzyme Inhibition : It acts as an inhibitor of topoisomerases, which are crucial for DNA unwinding during replication.

- Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress in cells, leading to apoptosis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.